molecular formula C22H21F2N5O2 B2667384 3,4-difluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251688-98-8

3,4-difluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2667384
CAS No.: 1251688-98-8
M. Wt: 425.44
InChI Key: XRPFWCPIDBLAQJ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound, characterized by its specific arrangement of benzamide, piperidine, triazole, and difluoro groups. Such complex molecular architecture often hints at specialized functionality, making it intriguing for various fields of scientific research and industrial application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step organic synthesis process:

  • Step One: Formation of the benzamide group through a substitution reaction between 3,4-difluorobenzoic acid and an amine.

  • Step Two: Introduction of the piperidine ring via nucleophilic substitution or reductive amination.

  • Step Three:

  • Step Four: Integration of the p-tolyl group by electrophilic aromatic substitution.

Reaction Conditions: Reactions typically occur under mild to moderate temperatures, with the use of solvents such as dichloromethane or toluene. Catalysts like copper sulfate and reagents like sodium ascorbate facilitate the triazole ring formation.

Industrial Production Methods

Industrial synthesis would focus on optimizing yield and purity while minimizing costs:

  • Large-scale reactions might employ continuous flow reactors.

  • Enhanced purification techniques, like chromatography or crystallization, ensure high-quality end products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical transformations:

  • Oxidation: Potential oxidation of the piperidine ring to form amides or lactams.

  • Reduction: Reduction of the triazole ring to amine derivatives.

  • Substitution: Halogen substitution reactions, given the presence of the difluoro groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: Mild bases like potassium carbonate, solvents like DMF or DMSO.

Major Products Formed

  • Oxidation Products: N-oxide derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Fluoro-substituted analogs.

Scientific Research Applications

This compound has a broad spectrum of applications:

  • Chemistry: Acts as an intermediate in synthesizing complex molecules.

  • Biology: Useful in probing molecular interactions and pathways.

  • Medicine: Potential therapeutic agent due to its unique structural components.

  • Industry: Utilized in material science for developing new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects is multi-faceted:

  • Molecular Targets: May interact with enzymes or receptors, modulating their activity.

  • Pathways Involved: Could influence signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its specific functional groups which confer unique properties compared to related molecules like:

    • 1-(2,4-difluorophenyl)-3-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)piperidine

    • 3,4-dichloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

These comparisons highlight the uniqueness of this compound in terms of reactivity and application scope.

Alright, there's your deep dive into this intriguing compound! What's next on your quest for knowledge?

Properties

IUPAC Name

3,4-difluoro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N5O2/c1-14-2-5-17(6-3-14)29-13-20(26-27-29)22(31)28-10-8-16(9-11-28)25-21(30)15-4-7-18(23)19(24)12-15/h2-7,12-13,16H,8-11H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPFWCPIDBLAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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